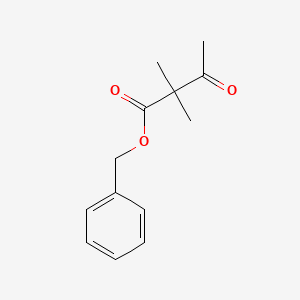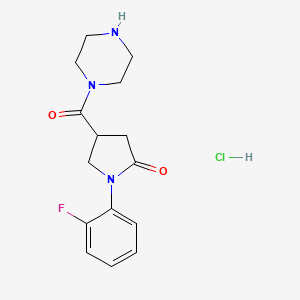![molecular formula C12H11F3N2O B8008481 2,2,2-Trifluoro-1-{3-propylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B8008481.png)
2,2,2-Trifluoro-1-{3-propylimidazo[1,5-a]pyridin-1-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-{3-propylimidazo[1,5-a]pyridin-1-yl}ethan-1-one is a fluorinated organic compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by the presence of a trifluoromethyl group and a propyl-substituted imidazo[1,5-a]pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-{3-propylimidazo[1,5-a]pyridin-1-yl}ethan-1-one typically involves the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: The imidazo[1,5-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-{3-propylimidazo[1,5-a]pyridin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or alkane functionalities.
Substitution: Substituted products with various functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-{3-propylimidazo[1,5-a]pyridin-1-yl}ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-{3-propylimidazo[1,5-a]pyridin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The imidazo[1,5-a]pyridine core can engage in hydrogen bonding and π-π interactions with biological targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-1-{3-propylimidazo[1,5-a]pyridin-1-yl}ethan-1-one can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one: Similar structure but with a methyl group instead of a propyl group.
2,2,2-Trifluoro-1-{3-ethylimidazo[1,5-a]pyridin-1-yl}ethan-1-one: Similar structure but with an ethyl group instead of a propyl group.
2,2,2-Trifluoro-1-{3-isopropylimidazo[1,5-a]pyridin-1-yl}ethan-1-one: Similar structure but with an isopropyl group instead of a propyl group.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(3-propylimidazo[1,5-a]pyridin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-2-5-9-16-10(11(18)12(13,14)15)8-6-3-4-7-17(8)9/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFXTRXAVGFPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B8008436.png)

![N-benzyl-3-[4-(benzyloxy)phenyl]propanamide](/img/structure/B8008452.png)



![2-[(E)-2-[(4-bromophenyl)methylidene]-1-(2-hydroxyethyl)hydrazin-1-yl]ethan-1-ol](/img/structure/B8008486.png)
![4-{[4-(Phenylamino)pyrimidin-2-Yl]amino}benzoic Acid](/img/structure/B8008493.png)
![3-[(4-Anilinopyrimidin-2-yl)amino]benzoic acid](/img/structure/B8008499.png)

![7-Bromo-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbonitrile](/img/structure/B8008512.png)
![7-Methoxytetrazolo[1,5-a]quinoline-4-carboxylic acid](/img/structure/B8008520.png)
